tert-Butyl (2-carbamoylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-carbamoylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H15N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of chemicals. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-carbamoylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: 2-carbamoylpyridine and tert-butyl alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring and carbamate group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-carbamoylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for developing products with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
tert-Butyl (2-carbamoylpyridin-3-yl)carbamate is unique due to the presence of both the carbamoyl and carbamate groups attached to the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its structure also provides specific steric and electronic properties that can be exploited in various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate and research tool in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-(2-carbamoylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-8(7)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGXZPBSASQINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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